![molecular formula C16H16N2O5S B1417605 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid CAS No. 1030620-44-0](/img/structure/B1417605.png)
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include multi-step organic synthesis reactions, each of which needs to be analyzed in terms of reagents, catalysts, reaction conditions, and yield .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed are all part of this analysis .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in different solvents, and spectral properties (IR, NMR, UV-Vis, etc.). These properties can often be predicted using computational chemistry methods .Scientific Research Applications
Antibacterial Agents
Compounds similar to 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid have shown promising antibacterial activity. For instance, novel analogs designed and synthesized from similar structures displayed significant antibacterial effects, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).
Antifungal Agents
Several derivatives of thiazolidine and imidazolidine, which are structurally related to the compound , have been synthesized and shown to possess antimicrobial properties. These compounds demonstrated different degrees of antimicrobial effect, with some showing notable activity (Elaasar & Saied, 2008).
Synthesis and Characterization
In the field of organic chemistry, the synthesis and characterization of compounds similar to 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid are of significant interest. Studies involve creating novel compounds and analyzing them using various techniques like Infrared Spectroscopy and Nuclear Magnetic Resonance (Sokolov et al., 2014).
Anticancer Activity
Some derivatives of thiazolone, which share a similar structure to the compound , have been synthesized for their potential anticancer and antimicrobial activities. These compounds were evaluated in vitro, with certain derivatives showing high antibacterial and antifungal activity, as well as significant activity against specific human breast cancer cell lines (Pansare et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-8(2)13(15(20)21)17-16-18-14(19)12(24-16)6-9-3-4-10-11(5-9)23-7-22-10/h3-6,8,13H,7H2,1-2H3,(H,20,21)(H,17,18,19)/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSDFYEUIVQQI-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)
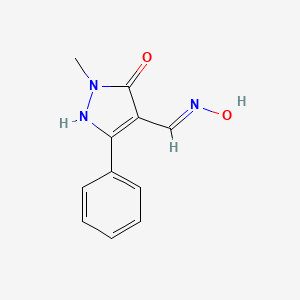
![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)
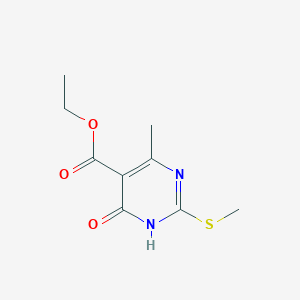
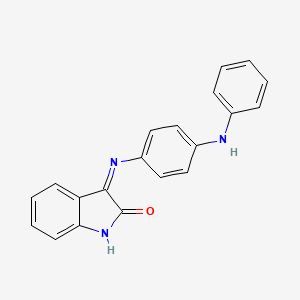
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
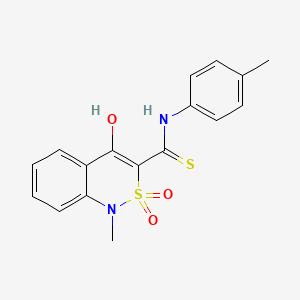
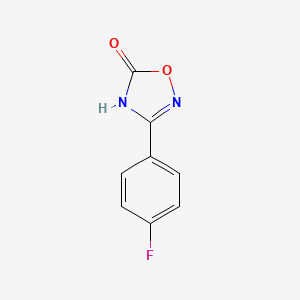
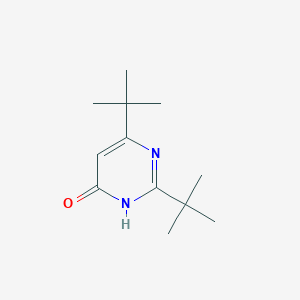
![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)

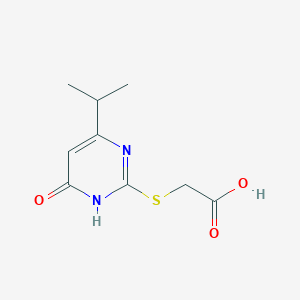
![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)